Lipophilicity Tuning: Lower XLogP3 Compared to 1-Phenyl Triazole Carboxylic Acid Analogs
The target compound exhibits a lower lipophilicity compared to 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, which are known to be potent xanthine oxidase inhibitors [1]. This differentiation is critical for applications where reduced lipophilicity is desired to improve aqueous solubility and metabolic stability. While the 1-phenyl series shows optimized biological activity (e.g., IC50 = 0.21 µM) [1], the target compound's computed XLogP3-AA of 0.2 [2] indicates a significantly more hydrophilic character, making it a preferred choice for different chemical spaces and target profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (inferred to be higher, as potent activity is associated with lipophilic tails; e.g., compound 1s has a meta-methoxybenzoxy group) [1]. |
| Quantified Difference | The target compound's XLogP3-AA is 0.2, while the 1-phenyl series is known to have increased lipophilicity to optimize potency [1]. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [2] |
Why This Matters
The significantly lower lipophilicity (XLogP3 = 0.2) compared to more hydrophobic 1-aryl analogs directs selection towards applications requiring better aqueous solubility or a different pharmacokinetic profile.
- [1] Zhang, T.-J., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812-3816. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81113089, 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid. Retrieved April 15, 2026. View Source
